Lipophilicity Advantage Over the Non‑Isopropylated Parent: LogP Comparison
The presence of the isopropyl substituent substantially increases the partition coefficient (LogP) compared with the unsubstituted parent 1‑bromo‑3‑chlorobenzene. Computed LogP (XLogP3) for the target compound is 4.23 , whereas 1‑bromo‑3‑chlorobenzene exhibits a LogP of 3.10 [1]. This increase of approximately 1.13 log units translates to roughly a 13‑fold greater affinity for the organic phase, a factor that can critically influence compound extraction, chromatographic retention, and membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity – octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 (XLogP3) |
| Comparator Or Baseline | 1‑Bromo‑3‑chlorobenzene – LogP = 3.10 |
| Quantified Difference | ΔLogP ≈ +1.13; ∼13‑fold increase in organic‑phase partitioning |
| Conditions | Computational prediction (XLogP3) under standard conditions |
Why This Matters
For medicinal chemistry and agrochemical discovery programs, a higher LogP can improve passive membrane permeability and uptake, making 1‑bromo‑3‑chloro‑2‑isopropylbenzene a more suitable fragment when increased lipophilicity is desired.
- [1] Molbase. 1‑Bromo‑3‑chlorobenzene – Physicochemical Properties (LogP 3.10250). https://mip.molbase.cn/108-37-2.html (retrieved 2026‑04‑23). View Source
